molecular formula C21H35NO2 B10767292 N-(2-hydroxyethyl)nonadeca-7,10,13,16-tetraenamide

N-(2-hydroxyethyl)nonadeca-7,10,13,16-tetraenamide

Cat. No. B10767292
M. Wt: 333.5 g/mol
InChI Key: NSTJYLJXTUKKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Docosatetraenoyl Ethanolamide typically involves the reaction of docosatetraenoic acid with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for Docosatetraenoyl Ethanolamide are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Docosatetraenoyl Ethanolamide undergoes various chemical reactions, including:

    Oxidation: The double bonds in the docosatetraenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group in the ethanolamine moiety can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Saturated ethanolamides.

    Substitution: Alkylated or acylated ethanolamides.

Scientific Research Applications

Docosatetraenoyl Ethanolamide has a wide range of scientific research applications, including:

properties

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)nonadeca-7,10,13,16-tetraenamide

InChI

InChI=1S/C21H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20-23/h3-4,6-7,9-10,12-13,23H,2,5,8,11,14-20H2,1H3,(H,22,24)

InChI Key

NSTJYLJXTUKKJO-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.